molecular formula C13H18OS B7990250 2-[(Cyclohexyloxy)methyl]thiophenol

2-[(Cyclohexyloxy)methyl]thiophenol

Cat. No.: B7990250
M. Wt: 222.35 g/mol
InChI Key: FYKJRJMTFXHMRQ-UHFFFAOYSA-N
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Description

2-[(Cyclohexyloxy)methyl]thiophenol is an organic compound that features a thiophenol group substituted with a cyclohexyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of thiophenol with cyclohexyloxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexyloxy)methyl]thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Cyclohexyloxy)methyl]thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Cyclohexyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiophenol group can participate in redox reactions, while the cyclohexyloxy methyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyclohexyloxy)methyl]thiophenol is unique due to the combination of the thiophenol and cyclohexyloxy methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(cyclohexyloxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKJRJMTFXHMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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